Cas no 1017209-93-6 (4-(4-fluoro-3-methylphenyl)butan-2-one)

4-(4-fluoro-3-methylphenyl)butan-2-one 化学的及び物理的性質
名前と識別子
-
- 4-(4-fluoro-3-methylphenyl)butan-2-one
- AKOS006313013
- 1017209-93-6
- CS-0275938
- EN300-1867872
-
- インチ: 1S/C11H13FO/c1-8-7-10(4-3-9(2)13)5-6-11(8)12/h5-7H,3-4H2,1-2H3
- InChIKey: QQKIDHLQIMAMHW-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1C)CCC(C)=O
計算された属性
- 精确分子量: 180.095043196g/mol
- 同位素质量: 180.095043196g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 179
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 17.1Ų
- XLogP3: 2.3
4-(4-fluoro-3-methylphenyl)butan-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867872-0.25g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 0.25g |
$381.0 | 2023-09-18 | ||
Enamine | EN300-1867872-0.5g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 0.5g |
$397.0 | 2023-09-18 | ||
Enamine | EN300-1867872-5.0g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 5g |
$3396.0 | 2023-06-03 | ||
Enamine | EN300-1867872-0.1g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 0.1g |
$364.0 | 2023-09-18 | ||
Enamine | EN300-1867872-5g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 5g |
$1199.0 | 2023-09-18 | ||
Enamine | EN300-1867872-1g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 1g |
$414.0 | 2023-09-18 | ||
Enamine | EN300-1867872-0.05g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 0.05g |
$348.0 | 2023-09-18 | ||
Enamine | EN300-1867872-10g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 10g |
$1778.0 | 2023-09-18 | ||
Enamine | EN300-1867872-2.5g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 2.5g |
$810.0 | 2023-09-18 | ||
Enamine | EN300-1867872-1.0g |
4-(4-fluoro-3-methylphenyl)butan-2-one |
1017209-93-6 | 1g |
$1172.0 | 2023-06-03 |
4-(4-fluoro-3-methylphenyl)butan-2-one 関連文献
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Youyong Yuan,Wenbo Wu,Shidang Xu Chem. Commun., 2017,53, 5287-5290
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
4-(4-fluoro-3-methylphenyl)butan-2-oneに関する追加情報
4-(4-Fluoro-3-Methylphenyl)Butan-2-One: A Comprehensive Overview
4-(4-Fluoro-3-Methylphenyl)Butan-2-One, also known by its CAS number 1017209-93-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, with the molecular formula C12H15FO, belongs to the class of ketones and features a unique structure that combines a fluorinated aromatic ring with a butanone moiety. The presence of the fluorine atom at the para position of the phenyl ring and a methyl group at the meta position introduces distinct electronic and steric properties, making this compound a valuable substrate for various chemical transformations.
The synthesis of 4-(4-Fluoro-3-Methylphenyl)Butan-2-One typically involves multi-step reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and environmental impact. For instance, researchers have explored the use of transition metal catalysts to facilitate cross-coupling reactions, which are pivotal in constructing the carbon-carbon bonds within this molecule.
In terms of applications, 4-(4-Fluoro-3-Methylphenyl)Butan-2-One has shown promise in drug discovery efforts. Its structure resembles certain bioactive compounds, making it a potential lead for developing new therapeutic agents. Studies have highlighted its ability to modulate enzyme activity, particularly in pathways associated with inflammation and neurodegenerative diseases. For example, recent research has demonstrated that this compound exhibits moderate inhibitory effects on cyclooxygenase (COX) enzymes, which are key targets in anti-inflammatory drug development.
The pharmacokinetic properties of CAS 1017209-93-6 have also been investigated, revealing favorable absorption and metabolism profiles in preclinical models. These findings suggest that the compound could be further optimized for oral delivery, a critical factor in drug development. Moreover, its structural flexibility allows for easy modification to enhance bioavailability or target specificity.
Beyond pharmacology, 4-(4-fluoro-3-methylphenyl)butanone has found applications in agrochemicals and materials science. Its ability to act as a precursor in the synthesis of more complex molecules makes it a versatile building block in organic synthesis. Recent studies have explored its use in creating advanced materials with tailored electronic properties, such as organic semiconductors.
In conclusion, CAS 1017209-93-6, or 4-(4-fluoro-3-methylphenyl)butanone, stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique structure, coupled with recent advancements in synthetic methodologies and pharmacological insights, positions it as a valuable asset for future research and development endeavors.
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